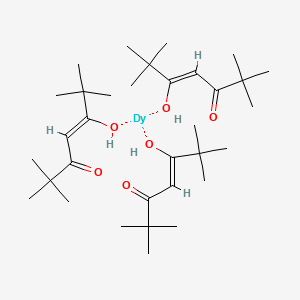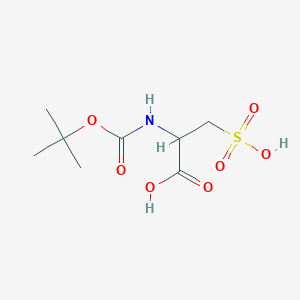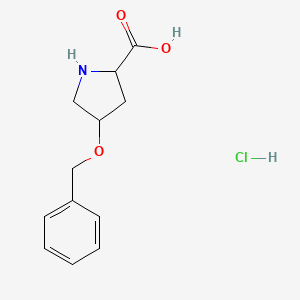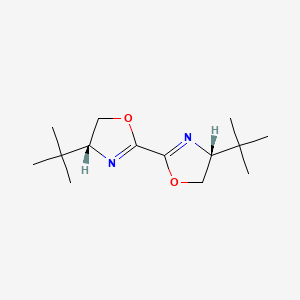![molecular formula C10H14N5Na2O9P B13392648 disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5’-phosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of guanosine monophosphate (GMP) and is often used in research and industrial applications due to its involvement in cellular signaling and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
Guanosine 5’-phosphate disodium salt hydrate can be synthesized through the enzymatic phosphorylation of guanosine. This process involves the use of specific enzymes that catalyze the addition of a phosphate group to guanosine, resulting in the formation of guanosine monophosphate (GMP). The GMP is then converted to its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of guanosine 5’-phosphate disodium salt hydrate typically involves microbial fermentation. For example, Bacillus subtilis mutants can be used to ferment glucose, producing guanosine, which is then phosphorylated to form GMP. The GMP is subsequently converted to its disodium salt form and purified through ion exchange chromatography .
化学反应分析
Types of Reactions
Guanosine 5’-phosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Substitution Reactions: These often require catalysts and specific pH conditions to proceed efficiently.
Major Products
The major products formed from these reactions include various guanine and guanosine derivatives, which are important in nucleotide metabolism and signaling pathways .
科学研究应用
Guanosine 5’-phosphate disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study nucleotide metabolism.
Biology: It plays a role in cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).
Medicine: It is used in the study of diseases related to nucleotide metabolism and signaling.
Industry: It is used in the production of flavor enhancers and as a component in various biochemical assays
作用机制
Guanosine 5’-phosphate disodium salt hydrate exerts its effects through its involvement in nucleotide metabolism and signaling pathways. It acts as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides such as guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These nucleotides are essential for cellular processes such as protein synthesis, signal transduction, and energy transfer .
相似化合物的比较
Similar Compounds
Guanosine 5’-diphosphate disodium salt: Similar in structure but contains two phosphate groups.
Guanosine 5’-triphosphate sodium salt hydrate: Contains three phosphate groups and is involved in energy transfer and signaling.
Adenosine 5’-monophosphate disodium salt: Another nucleotide derivative with similar applications but different base structure.
Uniqueness
Guanosine 5’-phosphate disodium salt hydrate is unique due to its specific role in guanine nucleotide metabolism and its involvement in various cellular signaling pathways. Its ability to act as a precursor for other important nucleotides like GDP and GTP makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWJTZTMVQYSU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)
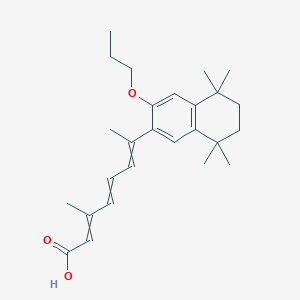

![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)
![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)
